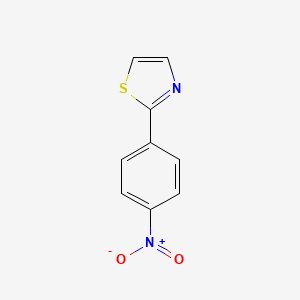

2-(4-Nitrophenyl)thiazole

Overview

Description

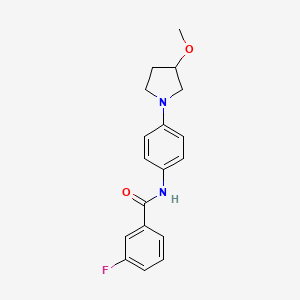

2-(4-Nitrophenyl)thiazole is a chemical compound with the molecular formula C9H6N2O2S . It is a type of thiazole, a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms .

Synthesis Analysis

Thiazole derivatives, including this compound, have been synthesized and evaluated for their biological activities . The compounds were characterized by various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry . The synthesis of thiazole derivatives has become an important area of research due to their promising biological activities .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to a nitrophenyl group . The thiazole ring is a five-membered heterocyclic compound containing a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, thiazole derivatives in general have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .Physical And Chemical Properties Analysis

The molecular weight of this compound is 221.236 . Further physical and chemical properties are not specified in the available resources.Scientific Research Applications

Antimicrobial Agent

2-(4-Nitrophenyl)thiazole and its derivatives have shown promising results as antimicrobial agents . For instance, compounds synthesized from 2-aminothiazoles have demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also showed antifungal potential against Candida glabrata and Candida albicans .

Anti-HIV Agent

This compound and its derivatives have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .

Antioxidant

Compounds synthesized from this compound have shown promising antioxidant properties .

Antitumor Agent

This compound and its derivatives have been used in the synthesis of compounds with antitumor properties .

Anthelmintic Agent

This compound and its derivatives have been used in the synthesis of compounds with anthelmintic (anti-parasitic) properties .

Anti-inflammatory & Analgesic Agent

This compound and its derivatives have been used in the synthesis of compounds with anti-inflammatory and analgesic properties .

High Refractive Index Material

Thiazole-containing polyimides, which can be synthesized from this compound, have shown excellent thermal resistance and good optical properties with high refractive index values .

Antidiabetic, Anti-Alzheimer, Antihypertensive, and Hepatoprotective Agent

Thiazoles, including this compound, have pharmaceutical and biological activities that include antidiabetic, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins . These interactions can lead to a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

They can also stimulate or block receptors in biological systems . This can lead to changes in cellular processes and functions, contributing to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDOGDJADXLHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B3018378.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B3018380.png)

![2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3018388.png)